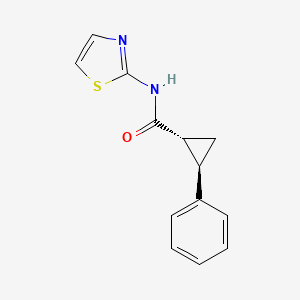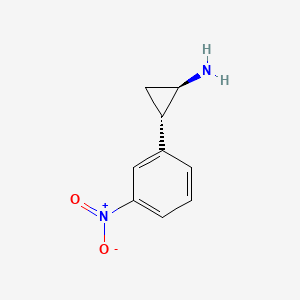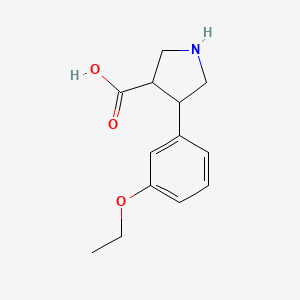
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13BrN2O2·HCl. It is a derivative of piperidine and pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a carboxylic acid group at the 4-position of the piperidine ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Bromination: The starting material, 2-pyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperidine Introduction: The brominated pyridine is then reacted with piperidine under basic conditions to introduce the piperidine ring.
Carboxylation: The resulting intermediate is carboxylated at the 4-position of the piperidine ring using carbon dioxide or a carboxylating agent.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Chemical Biology: Utilized in the study of protein-ligand interactions and enzyme inhibition.
Industrial Applications: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
- 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
- 1-(5-Iodopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
Uniqueness
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in drug discovery and development.
Propriétés
Numéro CAS |
2803856-89-3 |
|---|---|
Formule moléculaire |
C11H14BrClN2O2 |
Poids moléculaire |
321.60 g/mol |
Nom IUPAC |
1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13BrN2O2.ClH/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16;/h1-2,7-8H,3-6H2,(H,15,16);1H |
Clé InChI |
LWMYKGHRCQUTOU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


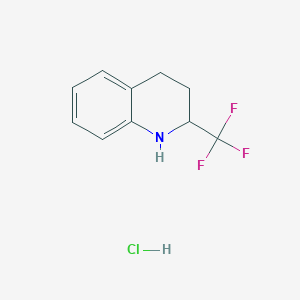

![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
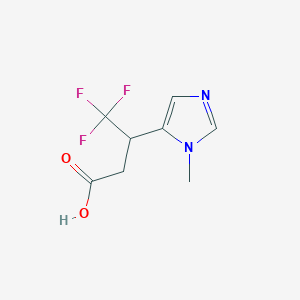
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
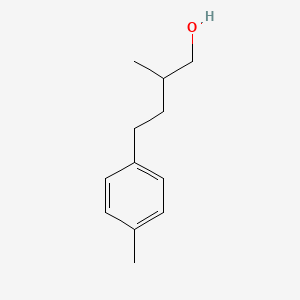
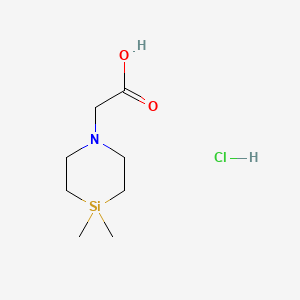
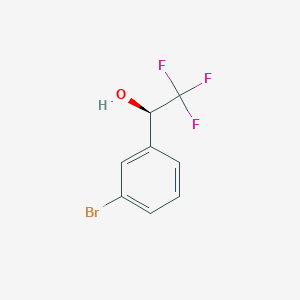
![2-{Bicyclo[3.2.1]octan-3-yl}aceticacid](/img/structure/B13576855.png)
